molecular formula C18H24N6O4S B8529413 N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

Cat. No.: B8529413
M. Wt: 420.5 g/mol
InChI Key: HGMACWBCKCPGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitrophenyl group, a pyrimidine ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C18H24N6O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

InChI

InChI=1S/C18H24N6O4S/c1-2-12-29(27,28)22-14-6-5-11-23(13-14)17-9-10-19-18(21-17)20-15-7-3-4-8-16(15)24(25)26/h3-4,7-10,14,22H,2,5-6,11-13H2,1H3,(H,19,20,21)

InChI Key

HGMACWBCKCPGPF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCCN(C1)C2=NC(=NC=C2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the nitrophenyl and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.